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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the substituted
phenylmorpholine class of compounds. Structurally related to the well-known stimulant
phenmetrazine, it is anticipated to exhibit similar pharmacological effects, primarily as a
monoamine reuptake inhibitor. Due to its potential as a central nervous system stimulant and
anorectic agent, this compound is of interest to researchers in the fields of pharmacology and
medicinal chemistry.

For clarity and comprehensive literature searching, the following synonyms and identifiers for 2-
Phenyl-3,6-dimethylmorpholine should be noted:

Synonyml/identifier Value

IUPAC Name 2-phenyl-3,6-dimethylmorpholine
Common Synonyms 6-methylphenmetrazine, 3,6-DMPM
CAS Number 92903-00-9[1]

PubChem CID 43174741

ChemSpider ID 38138973

UNII TO43FM5H3Q

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1438228?utm_src=pdf-interest
https://www.benchchem.com/product/b1438228?utm_src=pdf-body
https://www.benchchem.com/product/b1438228?utm_src=pdf-body
https://www.benchchem.com/product/b1438228?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Monoamine_Reuptake_Inhibition_Assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Core Compound Profile

While specific quantitative data for 2-Phenyl-3,6-dimethylmorpholine is scarce in publicly
available literature, its pharmacological profile can be inferred from its structural similarity to
other substituted phenylmorpholines. These compounds are known to interact with monoamine
transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and
serotonin transporter (SERT).

Presumed Mechanism of Action: Like its parent compound phenmetrazine, 2-Phenyl-3,6-
dimethylmorpholine is presumed to act as a monoamine reuptake inhibitor. By blocking the
reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, from the synaptic
cleft, it increases the concentration of these neurotransmitters, leading to enhanced
downstream signaling. This mechanism is the basis for its expected stimulant and anorectic
effects.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of 2-
Phenyl-3,6-dimethylmorpholine are not extensively published. However, a German patent
(DE 1143201) titled "Verfahren zur Herstellung von 2-Phenyl-3,6-dimethylmorpholin” from 1963
describes a method for its synthesis. While the full text of this patent is not readily available, the
following sections provide representative protocols for the synthesis and evaluation of
substituted phenylmorpholines based on established methodologies in the field.

Representative Synthesis of a Substituted
Phenylmorpholine

The synthesis of phenylmorpholine analogs typically involves a multi-step process. The
following is a representative protocol adapted from the synthesis of similar compounds and
should be considered a general guideline.

Protocol: Synthesis of a 2-Phenyl-3-alkylmorpholine Analog

o Step 1: Formation of an Intermediate. A common starting material is a substituted
phenylethanolamine. This is reacted with an appropriate alkylating agent to introduce the
desired substituent at the nitrogen atom.
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o Step 2: Cyclization. The resulting N-substituted diethanolamine derivative is then cyclized to
form the morpholine ring. This is often achieved by treatment with a strong acid, such as
sulfuric acid, which catalyzes the intramolecular dehydration.

o Step 3: Purification. The crude product is purified using standard laboratory techniques, such
as distillation or chromatography, to yield the final 2-phenyl-3-alkylmorpholine derivative.

Pharmacological Characterization Protocols

To determine the pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine, the following
in vitro and in vivo assays would be essential.

This assay determines the affinity of the compound for the dopamine, norepinephrine, and
serotonin transporters.

Protocol: Radioligand Binding Assay

 Membrane Preparation: Membranes from cells expressing the human dopamine,
norepinephrine, or serotonin transporter are prepared.

o Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand
for each transporter (e.g., [BH]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for
SERT) and varying concentrations of the test compound (2-Phenyl-3,6-
dimethylmorpholine).

¢ Incubation: The plates are incubated to allow for competitive binding between the radioligand
and the test compound.

« Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap
the membranes bound with the radioligand.

« Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

o Data Analysis: The data is analyzed to determine the concentration of the test compound
that inhibits 50% of the radioligand binding (ICso). This is then used to calculate the binding
affinity (Ki) for each transporter.

This assay assesses the stimulant effects of the compound in a rodent model.
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Protocol: Locomotor Activity in Mice

e Animal Acclimation: Mice are acclimated to the testing room and the locomotor activity
chambers.

o Drug Administration: Different groups of mice are administered either vehicle or varying
doses of 2-Phenyl-3,6-dimethylmorpholine via an appropriate route (e.g., intraperitoneal
injection).

» Data Collection: Immediately after administration, the mice are placed in the locomotor
activity chambers. Their horizontal and vertical movements are recorded for a set period
(e.g., 60-120 minutes) using automated photobeam systems.

o Data Analysis: The total distance traveled, number of vertical rears, and other locomotor
parameters are analyzed to determine the effect of the compound on spontaneous activity.
An increase in locomotor activity is indicative of a stimulant effect.

Visualizations
Presumed Signaling Pathway of 2-Phenyl-3,6-
dimethylmorpholine

The following diagram illustrates the general mechanism of action for a monoamine reuptake
inhibitor, which is the presumed pathway for 2-Phenyl-3,6-dimethylmorpholine.
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Caption: Presumed mechanism of action for 2-Phenyl-3,6-dimethylmorpholine.

Experimental Workflow for Pharmacological
Characterization

The following diagram outlines a typical workflow for the initial pharmacological assessment of
a novel psychoactive compound like 2-Phenyl-3,6-dimethylmorpholine.
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Caption: General workflow for pharmacological characterization.

Conclusion

2-Phenyl-3,6-dimethylmorpholine is a compound of interest within the substituted
phenylmorpholine class, with a presumed mechanism of action as a monoamine reuptake
inhibitor. While specific experimental data on this molecule is limited in the public domain, this
guide provides a framework for its study, including common synonyms, a presumed
mechanism of action, and representative experimental protocols for its synthesis and
pharmacological characterization. Further research is necessary to fully elucidate the specific
binding affinities, in vivo effects, and therapeutic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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